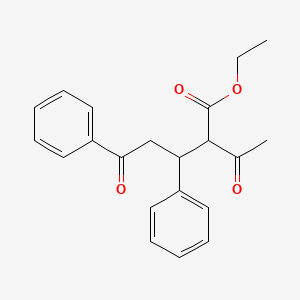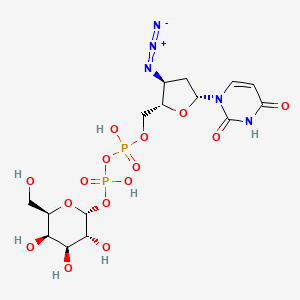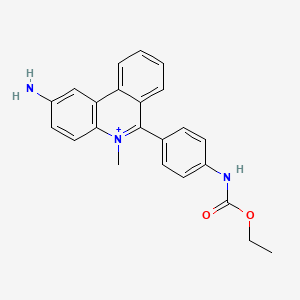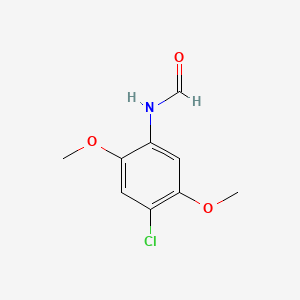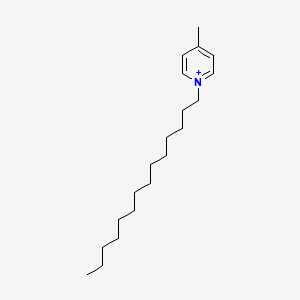
1,3-Propanedione, 2,2'-dithiobis(1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) is a compound known for its unique chemical properties and applications in various fields. It is a derivative of 1,3-diphenyl-1,3-propanedione, which is an aromatic diketone. This compound is characterized by the presence of two phenyl groups attached to a central diketone structure, making it a valuable intermediate in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) can be synthesized through several methods. One common approach involves the bromination of benzylideneacetophenone, followed by hydrolysis to yield the desired compound . The reaction conditions typically involve the use of bromine as a reagent and an appropriate solvent such as acetic acid or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Applications De Recherche Scientifique
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and as a probe for studying protein-ligand interactions.
Industry: It is used as a heat stabilizer in polymers and as a component in perfumery.
Mécanisme D'action
The mechanism of action of 1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. In the context of its antitumor activity, it is believed to interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1,3-propanedione: A closely related compound with similar chemical properties but lacking the dithiobis group.
Dibenzoylmethane: Another related compound used in similar applications but with different reactivity due to the absence of the dithiobis group.
Uniqueness
1,3-Propanedione, 2,2’-dithiobis(1,3-diphenyl-) is unique due to the presence of the dithiobis group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
72087-95-7 |
|---|---|
Formule moléculaire |
C30H22O4S2 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2-[(1,3-dioxo-1,3-diphenylpropan-2-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C30H22O4S2/c31-25(21-13-5-1-6-14-21)29(26(32)22-15-7-2-8-16-22)35-36-30(27(33)23-17-9-3-10-18-23)28(34)24-19-11-4-12-20-24/h1-20,29-30H |
Clé InChI |
BARFAXHXSRDEJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SSC(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


